

Physicochemical Properties of Benzyl 2-formylpiperidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl 2-formylpiperidine-1-carboxylate*

Cat. No.: *B111067*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties of **Benzyl 2-formylpiperidine-1-carboxylate**. Due to limited available experimental data for this specific isomer, this document also presents comprehensive information on the closely related and well-characterized isomer, Benzyl 4-formylpiperidine-1-carboxylate, to provide valuable context and experimental insights.

Benzyl 2-formylpiperidine-1-carboxylate (CAS: 105706-76-1)

Benzyl 2-formylpiperidine-1-carboxylate, also known as N-Cbz-2-formylpiperidine, is a piperidine derivative with a benzyl carbamate protecting group on the nitrogen and a formyl group at the 2-position of the piperidine ring. While it is commercially available and has potential applications as a reactant in organic synthesis, detailed experimental data on its physicochemical properties and biological activity are scarce in publicly available literature.

Physicochemical Data

The following table summarizes the available, largely predicted, physicochemical properties of **Benzyl 2-formylpiperidine-1-carboxylate**.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₇ NO ₃	[1]
Molecular Weight	247.29 g/mol	[1]
Appearance	Colorless to light yellow liquid	-
Boiling Point	384.5 ± 42.0 °C (Predicted)	-
Density	1.22 g/cm ³ (Predicted)	-
pKa	-2.18 ± 0.40 (Predicted)	-
Storage Temperature	2-8°C	-

Experimental Protocols & Biological Activity

As of the latest literature review, detailed experimental protocols for the synthesis and characterization (NMR, IR, Mass Spectrometry) of **Benzyl 2-formylpiperidine-1-carboxylate** have not been published. Similarly, there is no available information on its biological activity or its role in any signaling pathways.

Isomer Spotlight: Benzyl 4-formylpiperidine-1-carboxylate (CAS: 138163-08-3)

To provide researchers with relevant experimental context, this section details the properties and synthesis of the well-documented isomer, Benzyl 4-formylpiperidine-1-carboxylate. The methodologies presented here for the 4-formyl isomer can serve as a valuable reference for the synthesis and characterization of other isomers, including the 2-formyl derivative.

Physicochemical Data of Benzyl 4-formylpiperidine-1-carboxylate

The following table summarizes the physicochemical properties of Benzyl 4-formylpiperidine-1-carboxylate.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₇ NO ₃	[2]
Molecular Weight	247.29 g/mol	[2]
Appearance	Clear, beige liquid	[2]
Boiling Point	384.5 ± 42.0 °C (Predicted)	[2]
Density	1.22 g/ml	[2]
Storage Temperature	Keep in dark place, Inert atmosphere, Store in freezer, under -20°C	[2]
pKa	-2.18 ± 0.40 (Predicted)	[2]

Experimental Protocol: Synthesis of Benzyl 4-formylpiperidine-1-carboxylate

The following is a common experimental procedure for the synthesis of Benzyl 4-formylpiperidine-1-carboxylate from N-Cbz-4-piperidinemethanol, often referred to as a Swern oxidation.

Materials:

- Oxalyl chloride
- Dichloromethane (DCM)
- Dimethyl sulfoxide (DMSO)
- N-Cbz-4-piperidinemethanol (Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate)
- Triethylamine (TEA)
- Glacial acetic acid
- Water

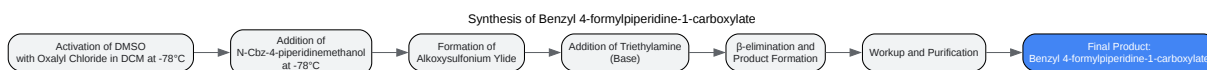
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve oxalyl chloride in dichloromethane and cool the solution to -78 °C.
- Slowly add dimethyl sulfoxide to the cooled solution with stirring and continue to stir for 15 minutes.
- Add a solution of N-Cbz-4-piperidinemethanol dissolved in dichloromethane.
- Slowly warm the reaction mixture to -55 °C and maintain this temperature for 15 minutes.
- Cool the mixture back down to -78 °C and slowly add a solution of triethylamine in dichloromethane.
- Allow the reaction suspension to slowly warm to room temperature.
- Quench the reaction with glacial acetic acid.
- Wash the reaction solution with water. Back-extract the aqueous phase with dichloromethane.
- Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Benzyl 4-formylpiperidine-1-carboxylate.^[2]

Logical Workflow for Synthesis

The following diagram illustrates the key stages in the synthesis of Benzyl 4-formylpiperidine-1-carboxylate via Swern oxidation.



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Caption: Workflow for the Swern Oxidation of N-Cbz-4-piperidinemethanol.

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References

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